1H-Pyrrole, dihydro-1-nitroso-
Overview
Description
1H-Pyrrole, dihydro-1-nitroso- is a heterocyclic organic compound that contains a five-membered ring with one nitrogen atom. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitroso group in the molecule adds to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, dihydro-1-nitroso- can be synthesized through various methods. One common approach involves the condensation of primary amines with diols in the presence of a catalyst. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can yield N-substituted pyrroles . Another method involves the use of ruthenium-based pincer-type catalysts for the dehydrogenative coupling of secondary alcohols and amino alcohols .
Industrial Production Methods: Industrial production of 1H-Pyrrole, dihydro-1-nitroso- typically involves large-scale synthesis using efficient catalytic processes. The use of metal-catalyzed reactions, such as those involving copper or ruthenium catalysts, allows for high yields and selectivity under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, dihydro-1-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitroso group in the molecule makes it particularly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidative coupling reactions using oxygen or other oxidizing agents.
Reduction: Reduction reactions using hydrogen or hydride donors.
Substitution: Nucleophilic substitution reactions using alkyl halides, sulfonyl chlorides, or benzoyl chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can yield N-substituted pyrroles, while nucleophilic substitution can produce various substituted pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole, dihydro-1-nitroso- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, dihydro-1-nitroso- involves its interaction with molecular targets and pathways within biological systems. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1H-Pyrrole, 2,5-dihydro-: Another pyrrole derivative with similar structural features but lacking the nitroso group.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness: 1H-Pyrrole, dihydro-1-nitroso- is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive compound make it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
1-nitroso-2,3-dihydropyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1,3H,2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTLRZISIHFXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190893 | |
Record name | 1H-Pyrrole, dihydro-1-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37449-28-8 | |
Record name | 1H-Pyrrole, dihydro-1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole, dihydro-1-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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